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molecular formula C8H8N2O B1310979 Imidazo[1,2-a]pyridin-6-ylmethanol CAS No. 132213-07-1

Imidazo[1,2-a]pyridin-6-ylmethanol

Cat. No. B1310979
M. Wt: 148.16 g/mol
InChI Key: IEOADZOTWIMSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05498634

Procedure details

11.23 g of the (imidazo[1,2-a]pyridin-6-yl)methanol prepared in the Preparative Example 6 was dissolved in 170 ml of chloroform, followed by the dropwise addition of 11.1 ml of thionyl chloride at room temperature under stirring. After one hour, the solvent was distilled off. Thus, crude 6-chloromethylimidazo[1,2-a]pyridine hydrochloride was obtained as a light-brown powder.
Quantity
11.23 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[C:8]([CH2:10]O)[CH:7]=[CH:6][C:5]=12.S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[ClH:14].[Cl:14][CH2:10][C:8]1[CH:7]=[CH:6][C:5]2[N:4]([CH:3]=[CH:2][N:1]=2)[CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11.23 g
Type
reactant
Smiles
N=1C=CN2C1C=CC(=C2)CO
Step Two
Name
Quantity
11.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
170 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClCC=1C=CC=2N(C1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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